Tranylcyprominhydrochlorid

Übersicht

Beschreibung

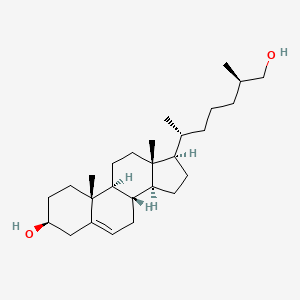

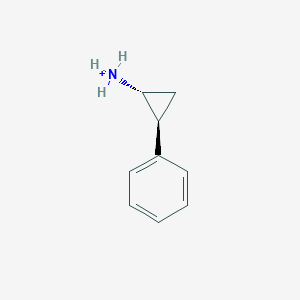

(1R,2S)-2-Phenylcyclopropanaminium is a propylamine formed from the cyclization of the side chain of amphetamine. . It is a monoamine oxidase inhibitor effective in the treatment of major depression, dysthymic disorder, and atypical depression. It is also useful in panic and phobic disorders .

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-Phenylcyclopropanaminium hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als chirales Bauelement bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme und potenzielle therapeutische Anwendungen untersucht.

Medizin: Wird auf seine antidepressiven und anxiolytischen Eigenschaften untersucht.

Industrie: Wird bei der Herstellung von Arzneimitteln und Feinchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (1R,2S)-2-Phenylcyclopropanaminium beinhaltet die Hemmung der Monoaminoxidase, eines Enzyms, das für den Abbau von Monoamin-Neurotransmittern wie Serotonin, Noradrenalin und Dopamin verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht die Verbindung die Konzentration dieser Neurotransmitter im Gehirn, was zu einer Verbesserung der Stimmung und einer Verringerung der Angst führt .

Ähnliche Verbindungen:

(1R,2S)-Tranylcypromin: Ein weiterer Monoaminoxidase-Hemmer mit ähnlichen therapeutischen Wirkungen.

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: Eine Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen pharmakologischen Eigenschaften.

Einzigartigkeit: (1R,2S)-2-Phenylcyclopropanaminium ist aufgrund seiner spezifischen Stereochemie und seiner starken Monoaminoxidase-Hemmwirkung einzigartig. Dies macht es besonders wirksam bei der Behandlung bestimmter Arten von Depressions- und Angststörungen .

Wirkmechanismus

Target of Action

Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

Tranylcypromine hydrochloride irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Biochemical Pathways

The inhibition of MAO by tranylcypromine hydrochloride affects the metabolic pathways of several neurotransmitters. It slows down the metabolism of catecholamine and indoleamine neurotransmitters, leading to increased tissue concentrations . It also elevates the effects of biologically active dietary amines by increasing their absorption from the gastrointestinal tract and by impairing their breakdown .

Pharmacokinetics

Tranylcypromine hydrochloride has a half-life of 2 hours . It inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs that are substrates of this enzyme. The pharmacokinetic properties of tranylcypromine hydrochloride, including its rapid onset of activity , contribute to its bioavailability and therapeutic effects.

Result of Action

The primary result of tranylcypromine hydrochloride’s action is the alleviation of depressive symptoms. It is used to treat major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .

Action Environment

The action of tranylcypromine hydrochloride can be influenced by various environmental factors. For instance, the presence of certain dietary amines can potentiate its effects . .

Biochemische Analyse

Biochemical Properties

Tranylcypromine hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme monoamine oxidase (MAO). MAO catalyzes the oxidative deamination of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . Tranylcypromine hydrochloride irreversibly inhibits both isoforms of MAO, MAO-A and MAO-B, which are responsible for the breakdown of these neurotransmitters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity .

Cellular Effects

Tranylcypromine hydrochloride affects various types of cells and cellular processes by increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine . This increase influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevated levels of serotonin can enhance mood and reduce symptoms of depression . Additionally, tranylcypromine hydrochloride’s impact on norepinephrine and dopamine levels can improve alertness and energy levels .

Molecular Mechanism

The molecular mechanism of tranylcypromine hydrochloride involves the irreversible inhibition of monoamine oxidase (MAO). By binding to the active site of MAO, tranylcypromine hydrochloride prevents the enzyme from catalyzing the breakdown of neurotransmitters . This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing their signaling effects . Additionally, tranylcypromine hydrochloride may also act as a norepinephrine reuptake inhibitor and a weak dopamine releaser at higher doses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tranylcypromine hydrochloride change over time. The compound has a half-life of approximately 2.5 hours and is metabolized in the liver . Over time, the stability and degradation of tranylcypromine hydrochloride can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to tranylcypromine hydrochloride can lead to sustained increases in neurotransmitter levels, which may contribute to its therapeutic effects .

Dosage Effects in Animal Models

The effects of tranylcypromine hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively increases neurotransmitter levels and improves depressive symptoms . At higher doses, tranylcypromine hydrochloride can cause adverse effects such as insomnia, restlessness, and anxiety . In animal models, high doses of tranylcypromine hydrochloride have been associated with increased metabolic rate and reduced body weight .

Metabolic Pathways

Tranylcypromine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidative deamination by monoamine oxidase . The compound also interacts with other enzymes, such as cytochrome P450 2A6 (CYP2A6), which can influence its metabolism and clearance . Additionally, tranylcypromine hydrochloride affects the phospholipid metabolism, which is essential for normal brain function .

Transport and Distribution

Tranylcypromine hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution ranging from 1.1 to 5.7 L/kg . It is transported across cell membranes and distributed to different tissues, including the brain, where it exerts its therapeutic effects . The transport and distribution of tranylcypromine hydrochloride are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of tranylcypromine hydrochloride is primarily within the mitochondria, where monoamine oxidase (MAO) is located . By inhibiting MAO within the mitochondria, tranylcypromine hydrochloride increases the levels of neurotransmitters in the synaptic cleft . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit the enzyme and enhance neurotransmitter signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Phenylcyclopropanaminium involves the cyclization of the side chain of amphetamine. One common method is the asymmetric cyclopropanation of styrene derivatives using chiral catalysts. The reaction conditions typically involve the use of a chiral ligand, a metal catalyst, and a base in an organic solvent .

Industrial Production Methods: Industrial production of (1R,2S)-2-Phenylcyclopropanaminium often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .

Analyse Chemischer Reaktionen

Reaktionstypen: (1R,2S)-2-Phenylcyclopropanaminium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Amine oder Alkohole umwandeln.

Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte:

Oxidation: Produziert Ketone oder Carbonsäuren.

Reduktion: Liefert verschiedene Amine oder Alkohole.

Substitution: Führt zu substituierten Aralkylaminen.

Vergleich Mit ähnlichen Verbindungen

(1R,2S)-Tranylcypromine: Another monoamine oxidase inhibitor with similar therapeutic effects.

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: A compound with similar structural features but different pharmacological properties.

Uniqueness: (1R,2S)-2-Phenylcyclopropanaminium is unique due to its specific stereochemistry and its potent monoamine oxidase inhibitory activity. This makes it particularly effective in treating certain types of depression and anxiety disorders .

Eigenschaften

CAS-Nummer |

1986-47-6 |

|---|---|

Molekularformel |

C9H12N+ |

Molekulargewicht |

134.20 g/mol |

IUPAC-Name |

[(1R,2S)-2-phenylcyclopropyl]azanium |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/p+1/t8-,9+/m0/s1 |

InChI-Schlüssel |

AELCINSCMGFISI-DTWKUNHWSA-O |

SMILES |

C1C(C1N)C2=CC=CC=C2.Cl |

Isomerische SMILES |

C1[C@H]([C@@H]1[NH3+])C2=CC=CC=C2 |

Kanonische SMILES |

C1C(C1[NH3+])C2=CC=CC=C2 |

Aussehen |

Solid powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-PCPA Hydrochloride; 2-PCPA HCl; Tranylcypromine hydochloride; Tranylcypromine HCl; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.